3-isocyanato-1H-pyrrolo[2,3-b]pyridine
Beschreibung
Eigenschaften
CAS-Nummer |
2649011-65-2 |
|---|---|
Molekularformel |
C8H5N3O |
Molekulargewicht |
159.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phosgene to form the isocyanate group. The reaction conditions often require the use of an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-isocyanato-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions, forming heterocyclic structures.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine ring system can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-isocyanato-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity can be harnessed for various applications, including the development of enzyme inhibitors and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Key Insights :
- Electronicity: The isocyanato group introduces strong electrophilicity compared to thieno (thioether) or amino derivatives, enabling distinct reactivity profiles.
- Solubility: Replacing sulfur (thieno) with nitrogen (pyrrolo) improves aqueous solubility, critical for pharmacokinetics . For example, thieno derivatives often require cyclodextrin-based solubilization, whereas pyrrolo analogs (e.g., morpholine-substituted derivatives) show moderate solubility .
- Stability: Isocyanato derivatives may hydrolyze in aqueous environments, necessitating careful storage, unlike stable amino or nitro groups .
Key Insights :
Key Insights :
Physicochemical Properties
Key Insights :
- The isocyanato group’s polarity improves solubility over thieno analogs but reduces it compared to amino derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-isocyanato-1H-pyrrolo[2,3-b]pyridine, and how can functional group compatibility be addressed?
- Methodology : Key steps include azide substitution (e.g., using NaN₃ under acidic conditions at 110°C for 6 hours) and nucleophilic isocyanate formation. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) . Challenges include managing competing reactions of the pyrrolopyridine core; inert atmospheres (N₂/Ar) and controlled temperatures are critical to avoid side products like dimerization .
Q. How can structural characterization of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine derivatives be performed to confirm regioselectivity?
- Methodology : X-ray crystallography (e.g., resolving bond angles in the pyrrolopyridine ring) and ¹H/¹³C NMR (e.g., distinguishing NH proton shifts at δ 11.5–12.5 ppm for the pyrrole moiety). HRMS validates molecular formulas, while IR confirms isocyanate stretches (~2250 cm⁻¹) .
Q. What are the common reactivity patterns of the isocyanate group in this scaffold under nucleophilic conditions?
- Methodology : The isocyanate group reacts with amines (e.g., benzylamine) to form ureas, or with alcohols to yield carbamates. Solvent choice (e.g., THF or DMF) and catalyst (e.g., DMAP) influence reaction rates. Side reactions (e.g., hydrolysis to amines) are minimized using anhydrous conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of 3-isocyanato-pyrrolopyridine derivatives as kinase inhibitors?
- Methodology : Substituents at the 5-position (e.g., trifluoromethyl or methoxyphenyl groups) enhance binding to kinase hinge regions (e.g., FGFR1’s G485 residue). Molecular docking (AutoDock Vina) and MD simulations optimize hydrogen-bond networks. In vitro IC₅₀ assays validate selectivity against off-target kinases .
Q. What strategies resolve contradictions in biological activity data for analogs with similar substituents?
- Methodology : Compare crystal structures of ligand-protein complexes (e.g., FGFR1-bound vs. unbound forms) to identify conformational flexibility. Use free-energy perturbation (FEP) calculations to assess substituent effects on binding entropy. Validate via isothermal titration calorimetry (ITC) .
Q. How can in vivo efficacy of anticancer derivatives be evaluated in preclinical models?
- Methodology : Use peritoneal mesothelioma xenografts in mice, administering derivatives intraperitoneally (e.g., 50 mg/kg, 3× weekly). Monitor tumor volume via MRI and apoptosis via caspase-3 activation. Synergistic studies with paclitaxel require Chou-Talalay combination indices .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating polar derivatives without column chromatography?
- Methodology : Precipitation (e.g., adding H₂O to DMSO reactions) or centrifugal partition chromatography (CPC) for large-scale workflows. For azide-containing intermediates, avoid rotary evaporation under vacuum due to explosion risks; use low-temperature crystallization instead .
Q. How can computational tools predict metabolic stability of 3-isocyanato derivatives?
- Methodology : Use ADMET predictors (e.g., SwissADME) to assess CYP450 metabolism. Focus on eliminating labile groups (e.g., replacing ester moieties with amides). Validate via microsomal stability assays (human liver microsomes, NADPH cofactors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
